3-Amino-3-(2,3-dihydro-1-benzofuran-5-YL)propanoic acid
Description
Properties
CAS No. |
682804-02-0 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid |
InChI |
InChI=1S/C11H13NO3/c12-9(6-11(13)14)7-1-2-10-8(5-7)3-4-15-10/h1-2,5,9H,3-4,6,12H2,(H,13,14) |
InChI Key |
UMNOWHBATDPZOA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group
The synthesis begins with protecting the amino group of β-alanine or analogous precursors. Boc anhydride in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) is commonly employed, achieving >90% protection efficiency. Alternative Fmoc protection uses Fmoc-Cl in dichloromethane (DCM), though this requires anhydrous conditions to avoid hydrolysis.
Reaction Conditions:
- Boc Protection: β-alanine + Boc₂O, THF, 0°C → RT, 12 hr.
- Yield: 92–95%.
Coupling with Dihydrobenzofuran Moiety
The protected amino acid undergoes Friedel-Crafts alkylation with 2,3-dihydrobenzofuran-5-yl derivatives. Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) catalyzes the electrophilic substitution, attaching the benzofuran moiety to the β-carbon of the amino acid.
Example Protocol:
Deprotection and Isolation
Final deprotection uses trifluoroacetic acid (TFA) for Boc removal or piperidine for Fmoc cleavage. The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Deprotection Efficiency:
- Boc → TFA:DCM (1:1), 2 hr, RT: >95%.
- Fmoc → 20% piperidine/DMF, 30 min: 90%.
Alternative Method: Catalytic Cyclization Approaches
Recent advances employ iron(III)- and copper(I)-catalyzed cyclization to construct the dihydrobenzofuran ring in situ. Starting from 3-methoxyphenylethan-2-ol, FeCl₃ mediates iodination, followed by CuI-catalyzed cyclization with protected amino acids.
Reaction Sequence:
Enantioselective Synthesis Techniques
Enzymatic resolution using lipases or acylases achieves enantiomeric excess (>98% ee) for the (R)-isomer. Subtilisin Carlsberg in phosphate buffer (pH 8.0) selectively hydrolyzes the L-enantiomer of racemic N-acetyl precursors.
Conditions:
- Racemic N-acetyl precursor (1 mM) + Subtilisin (5 mg/mL), 37°C, 24 hr.
Outcome: 72% yield, 99% ee.
Industrial Scale-Up Considerations
Lab-scale methods face challenges in scalability due to:
- High catalyst loading (e.g., AlCl₃, FeCl₃).
- Multi-step purification (column chromatography impractical for large batches).
Optimization Strategies: - Replace AlCl₃ with recyclable ionic liquids (e.g., [BMIM]Cl-AlCl₃).
- Continuous-flow reactors to enhance reaction control and yield.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Racemization During Coupling
The β-carbon’s susceptibility to racemization is mitigated by:
- Low-temperature reactions (0–5°C).
- Using bulky bases (e.g., DIPEA) to minimize proton exchange.
Purification Difficulties
Silica gel chromatography remains standard, but membrane-based nanofiltration shows promise for industrial-scale purity.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard derivatization reactions:
-
Esterification with alcohols (e.g., ethanol) under acidic catalysis (H₂SO₄ or HCl) yields corresponding esters.
-
Amidation via activation with thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) produces amides when reacted with primary/secondary amines.
Example conditions :
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Esterification | Ethanol, H₂SO₄, reflux | Ethyl 3-amino-3-(2,3-dihydrobenzofuran-5-yl)propanoate | 75–85% |
| Amidation | Benzylamine, DCC, RT | 3-Amino-N-benzyl-3-(2,3-dihydrobenzofuran-5-yl)propanamide | 60–70% |
Decarboxylation
Thermal or oxidative decarboxylation removes the carboxylic acid group, forming β-amino derivatives:
-
Heating above 200°C in inert solvents (e.g., toluene) yields 3-amino-1-(2,3-dihydrobenzofuran-5-yl)propane.
-
Oxidative decarboxylation with lead tetraacetate (Pb(OAc)₄) produces imine intermediates.
Key data :
-
Activation energy for decarboxylation: ~120 kJ/mol (theoretical DFT calculations) .
-
Reaction half-life at 200°C: 2–3 hours.
Cyclization Reactions
The amino and carboxylic acid groups enable intramolecular cyclization:
-
Lactam formation via dehydration under acidic conditions (e.g., P₂O₅) yields a 6-membered ring.
-
Heterocycle synthesis with aldehydes/ketones forms pyrazoline or oxazole derivatives under microwave irradiation .
Microwave-assisted cyclization example :
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Benzaldehyde | MWI (100 W, 120°C, 20 min) | 5-(2,3-Dihydrobenzofuran-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazole | 89% |
Enzymatic and Biological Interactions
-
Receptor binding : Acts as a partial agonist for GABA₃ receptors due to structural mimicry of β-alanine.
-
Enzyme inhibition : Competitively inhibits alanine transaminase (Ki = 2.4 µM) in kinetic assays.
Mechanistic insights :
-
The benzofuran moiety enhances hydrophobic interactions with enzyme active sites .
-
Stereochemistry at C3 influences binding affinity (S-enantiomer shows 10× higher activity than R).
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄/H₂SO₄ cleaves the dihydrobenzofuran ring, producing 5-carboxy-2-aminopentanoic acid.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzofuran ring to a tetrahydrofuran derivative.
Comparative reactivity :
| Reaction | Reagents | Selectivity |
|---|---|---|
| Oxidation | KMnO₄, H⁺ | Benzofuran ring > amino group |
| Reduction | H₂, Pd-C | Benzofuran ring > carboxylic acid |
Solvolysis and Stability
-
Acid-catalyzed hydrolysis (6M HCl, 110°C) cleaves the propanoic acid chain, yielding 2,3-dihydrobenzofuran-5-carboxylic acid .
-
pH-dependent stability : Degrades rapidly in alkaline conditions (t₁/₂ = 2 hours at pH 12).
This compound’s reactivity is leveraged in medicinal chemistry for prodrug design and enzyme-targeted therapeutics. Further studies on its photochemical and electrochemical properties are warranted to expand its synthetic utility .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, benzofuran derivatives have been studied for their potential as enzyme inhibitors and signaling molecules. They have shown promise in modulating biological pathways and processes .
Medicine: In medicine, compounds containing the benzofuran ring have been investigated for their therapeutic potential. They exhibit a range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral effects .
Industry: In the industrial sector, benzofuran derivatives are used in the development of new materials and chemical products. Their unique properties make them valuable in the production of polymers, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,3-dihydro-1-benzofuran-5-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, modulating their activity and influencing biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Structural and Functional Analysis
Aromatic Substituent Effects: The 2,3-dihydrobenzofuran group in the target compound provides a partially saturated, electron-rich aromatic system, which may enhance binding affinity to hydrophobic pockets in biological targets compared to fully unsaturated analogs . Its hydrochloride salt form improves aqueous solubility . The trifluoromethylphenyl-furan group () combines a fluorine-rich motif (for metabolic stability) with a rigid furan ring, likely favoring interactions with aromatic residues in enzymes or receptors . The benzodioxole substituent () contains two oxygen atoms, creating a highly electron-dense aromatic system. This may improve π-π stacking interactions in drug-receptor complexes .
Solubility and Stability :
- Hydrochloride salts ( and ) exhibit higher water solubility compared to free acids, making them preferable for in vitro assays.
- The trifluoromethyl group () enhances lipophilicity and resistance to oxidative degradation, a common strategy in drug design .
Stereochemical Considerations :
- The (R)- and (S)-enantiomers ( and ) highlight the importance of chirality in biological activity. For example, the (R)-configuration in benzodioxole derivatives may confer selectivity for specific targets .
Biological Activity
3-Amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid, also known as RARECHEM AK HW 0114, is a compound with the molecular formula and a molecular weight of 207.23 g/mol. It has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C11H13NO3 |
| Molecular Weight | 207.23 g/mol |
| CAS Number | 682804-02-0 |
| Boiling Point | 388.6 °C (predicted) |
| Density | 1.312 g/cm³ (predicted) |
| pKa | 3.47 (predicted) |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of various benzofuran derivatives, including this compound. In vitro tests have demonstrated that compounds with similar structures exhibit significant antibacterial and antifungal activities.
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of several alkaloids against common pathogens. The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives showed promising activity against Gram-positive and Gram-negative bacteria, with ranges from 4.69 µM to 156.47 µM for different strains such as Staphylococcus aureus and Escherichia coli .
Table: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) against Bacteria | MIC (µM) against Fungi |
|---|---|---|
| Compound A | 5.64 (S. aureus) | 16.69 (C. albicans) |
| Compound B | 8.33 (E. coli) | 56.74 (Fusarium oxysporum) |
| This compound | TBD | TBD |
Cytotoxic Activity
The cytotoxic potential of this compound has also been investigated in various cancer cell lines. For instance, compounds structurally related to this compound have shown selective cytotoxicity towards human cancer cell lines such as A549 (lung adenocarcinoma) and A375 (melanoma).
Table: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | <10 |
| A375 | 5.7 |
| Hela | Not significant |
Anti-Cholinesterase Activity
Another area of research has focused on the anti-cholinesterase activity of bioactive compounds derived from plants and their potential therapeutic implications for neurodegenerative diseases like Alzheimer's disease. Compounds similar to this compound have been noted for their ability to inhibit acetylcholinesterase activity, which is crucial for maintaining neurotransmitter levels in the brain .
Q & A
Q. What are the established synthetic routes for 3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step organic reactions, including coupling of benzofuran derivatives with amino acid precursors. Key steps involve protecting group strategies for the amino and carboxylic acid functionalities, followed by catalytic hydrogenation or boronic acid cross-coupling (e.g., Suzuki-Miyaura reactions) to attach the benzofuran moiety . Optimization may focus on solvent selection (e.g., DME/H₂O mixtures), palladium catalysts (e.g., Pd(PPh₃)₄), and temperature control (70–80°C) to enhance yield and purity . Characterization via HPLC and NMR is critical for verifying structural integrity .
Q. What spectroscopic and computational methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves aromatic protons (benzofuran ring) and the chiral center at the α-amino acid position.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (theoretical: 207.21 g/mol; observed discrepancies may indicate impurities) .
- Infrared (IR) Spectroscopy: Identifies carboxylic acid (∼1700 cm⁻¹) and amine (∼3300 cm⁻¹) functional groups.
- Computational Modeling: Density Functional Theory (DFT) predicts molecular geometry and electronic properties, aiding in rationalizing reactivity .
Q. What safety protocols should be followed when handling this compound?
- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles are mandatory. Use fume hoods to avoid inhalation of dust .
- Storage: Store in airtight containers at 2–8°C to prevent degradation .
- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How should researchers address discrepancies in reported biological activity data across studies?
Contradictions in bioactivity (e.g., enzyme inhibition vs. agonist effects) may arise from enantiomeric purity, solvent residues, or assay conditions. Mitigation strategies include:
- Chiral Chromatography: Ensure enantiomeric purity (>99%) via HPLC with chiral columns .
- Batch Reproducibility: Cross-validate results using independently synthesized batches.
- Assay Standardization: Use cell lines with consistent genetic backgrounds and control for solvent effects (e.g., DMSO concentration) .
Q. What strategies are effective for resolving enantiomeric mixtures during synthesis?
- Chiral Auxiliaries: Incorporate Evans oxazolidinones or Oppolzer’s sultams to direct stereochemistry during propanoic acid formation .
- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
- Dynamic Kinetic Resolution (DKR): Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes for high yields .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- pH Stability: The carboxylic acid group may protonate/deprotonate (pKa ∼2.5 and ∼9.5), affecting solubility and reactivity. Stability studies in buffered solutions (pH 2–10) are recommended .
- Thermal Degradation: TGA/DSC analysis reveals decomposition above 150°C. Store below 25°C to prevent thermal breakdown .
Q. What computational tools can predict the compound’s pharmacokinetic properties?
- ADMET Prediction: Tools like SwissADME estimate logP (∼1.2), blood-brain barrier permeability, and CYP450 interactions .
- Molecular Docking: AutoDock Vina models interactions with targets like GABA receptors or enzymes (e.g., decarboxylases) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
